molecular formula C15H19NO2 B1472134 tert-Butyl 5-vinylindoline-1-carboxylate CAS No. 1158744-48-9

tert-Butyl 5-vinylindoline-1-carboxylate

Cat. No.: B1472134
CAS No.: 1158744-48-9
M. Wt: 245.32 g/mol
InChI Key: QPWGGPKUDAMOOG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-vinylindoline-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 5-ethenyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h5-7,10H,1,8-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWGGPKUDAMOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 5-Vinylindolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indoline Core and the Vinyl Frontier

The indoline scaffold, a reduced form of indole, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its three-dimensional, saturated five-membered ring fused to a benzene ring offers a distinct conformational flexibility compared to its planar aromatic counterpart, indole. This structural nuance allows for more specific and potent interactions with biological targets.[1] In recent years, the strategic introduction of a vinyl group at the 5-position of the indoline core has unlocked a new frontier of therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 5-vinylindoline scaffolds, offering a technical resource for researchers and drug development professionals.

Part 1: Synthetic Strategies for 5-Vinylindoline Scaffolds

The efficient and versatile synthesis of 5-vinylindoline derivatives is paramount to exploring their therapeutic potential. Several synthetic methodologies have been developed, each with its own advantages in terms of yield, stereoselectivity, and substrate scope.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the construction of carbon-carbon bonds, and they have been extensively applied to the synthesis of vinyl-substituted indoles and indolines.

  • Copper-Catalyzed Vinylation: A common approach involves the copper-catalyzed cross-coupling of an N-protected 5-bromoindoline with a vinylating agent, such as vinylboronic acid or a vinylstannane. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. For instance, the use of Cu(0) with N,N'-dimethylethylenediamine as a ligand has been shown to be effective for the coupling of indoles with vinyl halides.[3]

  • Palladium-Catalyzed Vinylation: Palladium catalysts, such as Pd(PPh₃)₄, are also highly effective for these transformations. The Suzuki-Miyaura cross-coupling of a 5-bromoindole derivative with a vinylboronic acid ester is a widely used method.[4]

Knoevenagel Condensation

The Knoevenagel condensation provides a facile route to N-vinylindoles, which can be subsequently reduced to the corresponding indolines.[5] This reaction typically involves the condensation of an N-substituted indole with an aldehyde in the presence of a base.[5] A notable example is the 1H-benzotriazole-promoted Knoevenagel condensation of 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole with various aromatic aldehydes.[5]

Experimental Protocol: Synthesis of N-vinylindoles via Knoevenagel Condensation [5]

  • Step 1: Intermediate Formation: To a solution of 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole (1.5 mmol) in chloroform (5 mL), add 1H-benzotriazole (1.8 mmol). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Condensation: Add the desired aromatic aldehyde (1.8 mmol) to the reaction mixture. Stir at room temperature for an additional 30 minutes.

  • Step 3: Reflux: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Molybdenum-Catalyzed Cyclization

A novel approach for the synthesis of complex indoline-containing scaffolds involves the molybdenum-catalyzed cyclization of N-vinylindoles.[3] This method allows for the construction of dihydroindolo[1,2-c]quinazolines and dihydroindolo[3,2-b]indoles, demonstrating the versatility of the vinylindoline intermediate.[3] The reaction is typically carried out at high temperatures in a sealed tube with a molybdenum catalyst such as MoO₂Cl₂(DMF)₂.[3]

Workflow for Synthesis of 5-Vinylindoline Scaffolds

G cluster_0 Starting Materials cluster_1 Synthetic Methods 5-Bromoindoline 5-Bromoindoline Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling 5-Bromoindoline->Metal-Catalyzed Cross-Coupling Vinylating Agent (e.g., Vinylboronic Acid) Vinylating Agent (e.g., Vinylboronic Acid) Vinylating Agent (e.g., Vinylboronic Acid)->Metal-Catalyzed Cross-Coupling 5-Vinylindoline Scaffold 5-Vinylindoline Scaffold Metal-Catalyzed Cross-Coupling->5-Vinylindoline Scaffold Knoevenagel Condensation Knoevenagel Condensation Knoevenagel Condensation->5-Vinylindoline Scaffold Mo-Catalyzed Cyclization Mo-Catalyzed Cyclization Mo-Catalyzed Cyclization->5-Vinylindoline Scaffold N-Substituted Indole N-Substituted Indole N-Substituted Indole->Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel Condensation N-Vinylindole N-Vinylindole N-Vinylindole->Mo-Catalyzed Cyclization G 5-Vinylindoline Derivative 5-Vinylindoline Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 5-Vinylindoline Derivative->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Mitochondrial Pathway Mitochondrial Pathway Cell Cycle Arrest (G2/M)->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Table 1: Anticancer Activity of Selected 5-Vinylindoline Derivatives

CompoundCancer Cell LineIC₅₀ (nM)Reference
3o (2-phenyl-1-(1-phenylvinyl)-1H-indole derivative)HCT-116298[3]
6g (DINI analog)HCT-11662[3]
2f (4-bromophenyl substituted N-vinylindole)SKOV-3-[5]
2i (2-naphthyl substituted N-vinylindole)SKOV-3-[5]
7e (Indolin-5-yl-cyclopropanamine derivative)MV-4-1124.43 (LSD1)[6]
Antiviral Activity

The 5-vinylindoline scaffold has also shown promise in the development of antiviral agents.

  • Broad-Spectrum Antiviral Agents: A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have been synthesized and evaluated for their antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). [7]Several compounds displayed potent activity with IC₅₀ values in the low nanomolar range. [7]

  • HIV-1 Fusion Inhibitors: Indole-based compounds have been investigated as small molecule inhibitors of HIV-1 fusion by targeting the gp41 transmembrane glycoprotein. [4]Structure-activity relationship studies have highlighted the importance of the overall molecular shape and the linkage between indole rings for potent inhibitory activity. [4] Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives [7]

    Compound Virus IC₅₀ (µM)
    9 H1N1 0.0027
    6b H1N1 0.0051
    4 H1N1 0.0087
    8 H1N1 0.0097
    5 HSV-1 0.0022

    | 4 | COX-B3 | 0.0092 |

Anti-inflammatory and Antioxidant Properties
  • Dual 5-LOX/sEH Inhibition: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade involved in inflammation. [8]This dual inhibition offers a promising strategy for developing anti-inflammatory drugs with a balanced modulation of eicosanoid levels. [8]

  • Antioxidant Activity: Several 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have demonstrated significant antioxidant activity. [9]They have been shown to exhibit antiradical activity and inhibit lipid peroxidation. [9]

Other Therapeutic Applications

The versatility of the 5-vinylindoline scaffold extends to other therapeutic areas, including:

  • Antimicrobial Activity: N-vinylindole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [5]* Anticholinesterase Activity: Certain indole-containing vinyl sulfide derivatives have been found to significantly reduce acetylcholinesterase activity, suggesting their potential for the treatment of neurodegenerative diseases. [10]* Cannabinoid Receptor Modulation: Indole- and pyrrole-derived compounds have been developed as cannabinoid receptor agonists. [11]

Part 3: Structure-Activity Relationships (SAR) and Drug Design

Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of 5-vinylindoline-based drug candidates.

Key Structural Features Influencing Activity
  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the indoline core can significantly impact biological activity. For example, in the case of anti-HIV-1 fusion inhibitors, the linkage between two indole moieties (e.g., 5-5', 5-6', 6-5', or 6-6') dramatically affects their potency. [4]* Substituents on the Vinyl Group: Modifications to the vinyl group, such as the introduction of aryl or heterocyclic moieties, can modulate the compound's interaction with its biological target. The presence of a 4-bromophenyl or 2-naphthyl group on an N-vinylindole scaffold was found to be optimal for anticancer activity. [5]* The Indoline Nitrogen: The substituent on the indoline nitrogen can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Logical Diagram of SAR Considerations

G cluster_0 Molecular Modifications cluster_1 Property Changes Lead_Compound Lead 5-Vinylindoline Compound Core Scaffold Substituents Mod_Aromatic Aromatic Ring Substituents Lead_Compound:f1->Mod_Aromatic Mod_Vinyl Vinyl Group Modifications Lead_Compound:f1->Mod_Vinyl Mod_Nitrogen Indoline N-Substitution Lead_Compound:f1->Mod_Nitrogen Potency Potency Mod_Aromatic->Potency Selectivity Selectivity Mod_Vinyl->Selectivity ADME ADME Mod_Nitrogen->ADME

Caption: Key areas for SAR-guided drug design.

Conclusion and Future Perspectives

The 5-vinylindoline scaffold has unequivocally established itself as a highly promising and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its significant therapeutic potential. Future research in this area should focus on:

  • Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to access a wider diversity of 5-vinylindoline analogues.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

  • Pharmacokinetic Optimization: The application of computational and experimental approaches to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

  • Clinical Translation: The progression of the most promising candidates through preclinical and clinical development to ultimately deliver new and effective therapies for a range of human diseases.

The continued exploration of the 5-vinylindoline scaffold holds immense promise for the future of drug discovery and development.

References

  • Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]. (2024). Source not specified.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PMC.
  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2019).
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applic
  • Structure-Activity Relationships in Med Chem. (n.d.). Fiveable.
  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (n.d.). Source not specified.
  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. (2022). PubMed.
  • Development and Application of Indolines in Pharmaceuticals. (2023). PMC.
  • Development and Application of Indolines in Pharmaceuticals. (2025).
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz

Sources

CAS registry number and synonyms for tert-Butyl 5-vinylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Medicinal & Agrochemical Scaffolds [1]

Executive Summary

tert-Butyl 5-vinylindoline-1-carboxylate (CAS: 1158744-48-9) is a specialized heterocyclic building block utilized in the synthesis of complex bioactive molecules.[1][2] Characterized by its stable N-Boc protection and a reactive vinyl handle at the C5 position, this compound serves as a critical junction in the divergence of chemical libraries.[1] It is prominently featured in the development of SERCA2a activators for cardiovascular therapy and advanced pesticidal compositions involving radical addition pathways.[1]

This guide provides a definitive technical profile, validated synthetic protocols, and application logic for researchers integrating this intermediate into high-value workflows.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name tert-Butyl 5-ethenyl-2,3-dihydro-1H-indole-1-carboxylate
Common Synonyms 1-Boc-5-vinylindoline; 5-Vinyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester
CAS Registry Number 1158744-48-9
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=C
Physical Properties[5]
  • Physical State: Off-white crystalline solid.[1]

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, CHCl₃).[1] Sparingly soluble in water.[1]

  • Stability: Stable under standard laboratory conditions (2–8°C). The vinyl group is sensitive to radical initiators and prolonged light exposure; storage under inert atmosphere (Argon/Nitrogen) is recommended.[1]

Validated Synthetic Protocol

The most robust route to this compound avoids toxic organotin reagents (Stille coupling) in favor of a "greener" Suzuki-Miyaura coupling utilizing potassium vinyltrifluoroborate.[1] This method offers superior purification profiles and high functional group tolerance.[1]

Reaction Logic (DOT Visualization)

The following diagram illustrates the conversion of the 5-bromo precursor to the vinyl product via Pd-catalyzed cross-coupling.

SynthesisPathway Precursor tert-Butyl 5-bromoindoline-1-carboxylate (Starting Material) Product This compound (Target) Precursor->Product Suzuki-Miyaura Coupling DMSO, 80°C, Argon Reagent Potassium Vinyltrifluoroborate (Vinyl Source) Reagent->Product Catalyst PdCl2(dppf) / K2CO3 (Catalyst System) Catalyst->Product

Figure 1: Palladium-catalyzed synthesis of 1-Boc-5-vinylindoline from the bromo-precursor.

Step-by-Step Methodology

Source Protocol: Adapted from European Patent EP 2934118 B1 [1].

Reagents:

  • tert-Butyl 5-bromoindoline-1-carboxylate (1.0 equiv)[1]

  • Potassium vinyltrifluoroborate (3.0 equiv)[1][3]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)[1]

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)[1]

  • Dimethyl sulfoxide (DMSO) (0.25 M concentration relative to substrate)[1]

Procedure:

  • Setup: Charge a reaction vessel with the bromo-indoline substrate, potassium vinyltrifluoroborate, and K₂CO₃.

  • Solvent & Degassing: Add DMSO. Degas the mixture vigorously with Argon for 20 minutes at room temperature. Critical Step: Oxygen removal is essential to prevent catalyst deactivation and homocoupling byproducts.[1]

  • Catalysis: Add PdCl₂(dppf) under a positive stream of Argon.[1]

  • Reaction: Heat the mixture to 80–100°C (internal temperature) and stir for 2–4 hours. Monitor consumption of the bromide via TLC or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with water and extract exhaustively with diethyl ether or ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the off-white solid.[1]

Reactivity & Applications

The utility of this compound lies in its dual functionality: the Boc-protected nitrogen ensures stability during harsh modifications, while the styrenyl alkene allows for diverse downstream transformations.[1]

Key Application Pathways
  • SERCA2a Activators (Cardiovascular):

    • The indoline core mimics specific amino acid side chains, serving as a scaffold for small molecules that modulate the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a).[1]

    • Mechanism:[1][4] The vinyl group is often oxidized (e.g., Lemieux-Johnson) to an aldehyde or acid to link "tail" regions of the drug candidate [2].[1]

  • Agrochemical Synthesis (Radical Addition):

    • Used in the synthesis of novel pesticides via Copper-catalyzed radical addition (ATRP conditions).[1]

    • Reaction: The vinyl group reacts with halogenated alkanes (e.g., 5-(1-bromo-2,2,2-trifluoroethyl)-...) to form complex carbon frameworks [1].[1]

Functionalization Logic (DOT Visualization)

ReactivityLogic Core This compound Path1 Oxidative Cleavage (OsO4 / NaIO4) Core->Path1 Path2 Cu-Catalyzed Radical Addition (ATRP Conditions) Core->Path2 Path3 Heck/Metathesis Core->Path3 Target1 Indoline-5-Carboxaldehyde (Linker for Drug Discovery) Path1->Target1 Target2 Halogenated Pesticide Scaffolds (Agrochemicals) Path2->Target2 Target3 Extended Stilbene Analogs Path3->Target3

Figure 2: Divergent synthetic utility of the vinyl-indoline scaffold.[1]

Handling & Safety Protocols

While specific toxicological data for this intermediate is limited, it should be handled with the rigor accorded to functionalized indolines.[1]

Hazard ClassPrecautionary Measure
Skin/Eye Irritant Wear nitrile gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes.[1]
Inhalation Handle exclusively in a chemical fume hood to avoid inhaling dust or aerosols.[1]
Storage Store at 2–8°C under inert gas (Argon). The vinyl group is prone to polymerization if exposed to radical initiators or heat.[1]

References

  • European Patent Office. (2015).[1] Pesticidal Compositions and Processes Related Thereto (EP 2934118 B1).[1] Retrieved from [1]

  • National Institutes of Health (PMC). (2017).[1] SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs.[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] this compound Product Page.[1][5][4][6] Retrieved from [1]

Sources

physical state and melting point data for tert-Butyl 5-vinylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 5-vinylindoline-1-carboxylate

This guide provides a comprehensive overview of the proposed synthesis and predicted physicochemical properties of this compound, a functionalized indoline scaffold with potential applications in medicinal chemistry and materials science. Given the absence of this specific molecule in the current chemical literature and commercial catalogs, this document outlines a robust synthetic strategy based on well-established palladium-catalyzed cross-coupling chemistry. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Indolines

Indoline and its derivatives are privileged heterocyclic motifs frequently encountered in the core structures of numerous pharmaceuticals and biologically active compounds. The ability to introduce diverse functional groups onto the indoline scaffold is of paramount importance for modulating their pharmacological profiles. The vinyl group, in particular, serves as a versatile synthetic handle, enabling further chemical transformations through reactions such as polymerization, oxidation, and various addition reactions. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the stability and solubility of the molecule, facilitating its synthesis and subsequent manipulations.

This guide proposes a reliable pathway to access this compound and provides predicted data on its physical state and melting point, based on the properties of structurally related compounds.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and efficient approach to synthesize this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] The proposed strategy involves the coupling of a halogenated indoline precursor, specifically tert-butyl 5-bromoindoline-1-carboxylate, with a vinylboronic acid derivative.

The overall proposed reaction is depicted in the workflow diagram below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoindoline tert-Butyl 5-bromoindoline-1-carboxylate Reaction Suzuki-Miyaura Cross-Coupling Bromoindoline->Reaction Vinylborane Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester Vinylborane->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical Properties

As this compound is not a commercially available compound with documented properties, the following table provides predicted values based on the known properties of structurally similar molecules. For instance, the starting material, tert-butyl indoline-1-carboxylate, is a solid with a melting point of 46-50 °C.[2] The introduction of a vinyl group may slightly alter the crystal packing and intermolecular forces, potentially leading to a lower melting point.

PropertyPredicted ValueRationale
Physical State Solid or high-boiling point oil at 25°CThe parent compound, tert-butyl indoline-1-carboxylate, is a solid. The addition of a vinyl group is unlikely to drastically change the physical state to a volatile liquid.
Melting Point 35-55 °CBased on the melting point of tert-butyl indoline-1-carboxylate (46-50 °C), the vinyl substituent may disrupt crystal lattice packing, potentially lowering the melting point.
Molecular Formula C₁₅H₁₉NO₂Calculated based on the chemical structure.
Molecular Weight 245.32 g/mol Calculated based on the atomic weights of the constituent elements.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.The Boc-protected indoline structure imparts significant organic character.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis of this compound.

4.1. Materials and Reagents

  • tert-Butyl 5-bromoindoline-1-carboxylate

  • Potassium vinyltrifluoroborate (or vinylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

4.2. Synthetic Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 5-bromoindoline-1-carboxylate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed deionized water in a 4:1 ratio (v/v) to the flask.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.3. Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices

  • Choice of Precursor: tert-Butyl 5-bromoindoline-1-carboxylate is chosen as the starting material due to the high reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions.

  • Choice of Vinyl Source: Potassium vinyltrifluoroborate is often preferred over vinylboronic acid due to its stability and ease of handling. Vinylboronic acid pinacol ester is also a suitable alternative.

  • Catalyst and Ligand: The Pd(dppf)Cl₂ catalyst is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. The dppf ligand is effective in promoting the cross-coupling of a wide range of substrates.

  • Base and Solvent System: The use of a base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle. A two-phase solvent system of toluene and water is commonly employed for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of this compound. While direct experimental data for this specific molecule is not currently available, the proposed Suzuki-Miyaura cross-coupling strategy offers a high probability of success. The predicted physicochemical properties serve as a useful baseline for researchers embarking on the synthesis of this and other novel functionalized indoline derivatives. The methodologies and insights presented herein are intended to empower researchers in their pursuit of new chemical entities for drug discovery and materials science.

References

  • Molecules, 23(8), 2051. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of indolines. Available at: [Link]

  • Der Pharma Chemica, 7(5), 154-159. (2015).
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

Sources

Advanced Application of Vinylindoline Derivatives in Alkaloid Synthesis

[1][2]

Executive Summary

The synthesis of complex indole alkaloids—ranging from the Aspidosperma to Strychnos and Iboga families—demands intermediates that possess both high reactivity and the capacity for stereochemical control. Vinylindoline derivatives (specifically 2-vinyl and 3-vinylindoles) have emerged as "Janus-faced" scaffolds: they function simultaneously as electron-rich indoles and conjugated dienes.

This guide analyzes the mechanistic utility of vinylindolines in total synthesis, focusing on their role as

Structural Mechanics & Reactivity Profile

To effectively deploy vinylindolines, one must understand their electronic duality. Unlike simple indoles, the vinyl group extends the

The Electronic "Janus" Effect
  • Nucleophilic Character: The C3 position remains highly nucleophilic, enabling Friedel–Crafts type alkylations.

  • Diene Character: The C2=C3 bond of the indole, when conjugated with an external vinyl group, creates a reactive 1,3-diene system suitable for [4+2] cycloadditions.

Regioselectivity Determinants

The reactivity is dictated by the substitution pattern:

  • 2-Vinylindoles: Typically act as dienes in Diels–Alder reactions to form carbazole precursors.

  • 3-Vinylindoles: Exhibit higher versatility, participating in [4+2] cycloadditions with electron-deficient dienophiles (e.g., quinones, maleic anhydride) and [3+2] annulations.

VinylindolineReactivityVIVinylindoline ScaffoldDiene4π Component(Diels-Alder)VI->Diene ConjugationNuNucleophile(Friedel-Crafts)VI->Nu Indole N/C3Dipole1,3-Dipole Precursor([3+2] Cycloaddition)VI->Dipole Metal/Acid Activation

Figure 1: Divergent reactivity modes of the vinylindoline scaffold.

Synthetic Methodologies: The Core Workflows

Strategy A: [4+2] Cycloadditions for Carbazole Synthesis

The intermolecular Diels–Alder reaction of 3-vinylindoles is the most direct route to the tetrahydrocarbazole core found in alkaloids like Murrayanine.

  • Mechanism: The 3-vinylindole acts as an electron-rich diene (HOMO).

  • Dienophiles: Electron-deficient alkenes (e.g., maleimides, quinones) are required to lower the LUMO energy gap.

  • Stereocontrol: While thermal cycloadditions often yield racemic mixtures, the use of chiral Lewis acids or organocatalysts (see Section 3.2) induces high enantioselectivity.[1][2][3][4]

Strategy B: Organocatalytic Asymmetric Cascades

Recent advances utilize Chiral Phosphoric Acids (CPAs) to catalyze the reaction between 3-vinylindoles and ortho-quinone methides (o-QMs). This method is pivotal for synthesizing chiral chroman-fused indole derivatives with high enantiomeric excess (ee).[3]

Key Mechanistic Insight: The CPA activates the o-QM (electrophile) via hydrogen bonding while simultaneously directing the approach of the vinylindole (nucleophile), creating a rigid chiral pocket.

Strategy C: Palladium-Catalyzed Functionalization

Beyond cycloadditions, Pd-catalyzed cross-couplings allow for the decoration of the vinyl moiety.

  • Heck Reaction: Intramolecular Heck cyclizations of vinylindolines are used to construct the pentacyclic core of Aspidosperma alkaloids.

  • Hydrovinylation: Ni(II)-catalyzed hydrovinylation of vinylindoles provides 2-but-3-enyl derivatives, precursors for cis-trikentrins.[5]

Experimental Protocol: Asymmetric [4+2] Cycloaddition

This protocol details the synthesis of chiral indole-containing chroman derivatives via CPA catalysis, a method validated for high yield and enantioselectivity [1].

Objective: Enantioselective synthesis of chroman-fused indole via [4+2] cycloaddition. Scale: 0.10 mmol (Pilot scale).

Materials
  • Substrate: 3-Vinylindole derivative (0.10 mmol).

  • Reagent: ortho-Hydroxybenzyl alcohol (precursor to o-QM) (0.12 mmol).

  • Catalyst: Chiral Phosphoric Acid (CPA) (e.g., TRIP or BINOL-derived) (5 mol%).

  • Solvent: Toluene (anhydrous).

  • Purification: Flash column chromatography (Silica gel).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried reaction tube, dissolve the CPA catalyst (5 mol%) in anhydrous Toluene (1.0 mL). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Substrate Addition: Add the 3-vinylindole (0.10 mmol) and the o-QM precursor (0.12 mmol) sequentially.

    • Note: If using a pre-formed o-QM is unstable, generating it in situ from the alcohol is preferred for reproducibility.

  • Reaction Monitoring: Stir the mixture at 30°C. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the vinylindole.

    • Typical Duration: 12–24 hours.

  • Quenching & Isolation: Concentrate the reaction mixture directly under reduced pressure.

    • Why? Aqueous workup is unnecessary and may degrade the sensitive chroman product.

  • Purification: Purify the residue via flash chromatography (Silica gel, gradient elution Hexane/EtOAc).

    • Expected Yield: 85–98%.

    • Expected ee: >90% (determined by chiral HPLC).

Data Summary: Catalyst Performance
Catalyst TypeSolventTemp (°C)Yield (%)ee (%)
(R)-TRIP Toluene309694
(R)-BINOL-PADCM258276
(R)-VAPOL-PATHF406555

Table 1: Comparative efficiency of chiral phosphoric acids in the [4+2] cycloaddition of 3-vinylindoles [1].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the CPA-mediated transformation. Note the dual hydrogen-bonding activation mode which is critical for stereocontrol.

CPACatalysisStartSubstrates:3-Vinylindole + o-QM PrecursorActivationCPA Activation(H-Bonding Network)Start->Activation MixingTSTransition State[4+2] CycloadditionActivation->TS StereocontrolProductChiral Chroman-Indole(Product)TS->Product Bond FormationRegenCatalyst RegenerationProduct->Regen ReleaseRegen->Activation Recycle

Figure 2: Catalytic cycle of CPA-mediated [4+2] cycloaddition of 3-vinylindoles.

Case Study: Aspidosperma Alkaloid Synthesis

The Aspidosperma alkaloids (e.g., Aspidospermidine, Tabersonine) feature a pentacyclic core that challenges synthetic chemists.

  • Classical Approach: Stork’s synthesis relied on Fischer indolization of a tricyclic ketone, a late-stage indole formation that often suffered from harsh conditions.

  • Vinylindoline Approach: Rawal and others demonstrated that [4+2] cycloadditions (using aminosiloxydienes or vinylindoles) could assemble the C-ring and E-ring in a single step with established stereochemistry [2].

    • Advantage:[6][2][3][7][8] The vinylindoline strategy allows for the early introduction of the indole moiety, which then serves as a scaffold for the rapid elaboration of the pentacyclic framework via intramolecular cycloadditions.

References

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Source: MDPI (Molecules) URL:[Link][5]

  • Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones. (Context on Rawal Diene/Vinylindoline strategies) Source: Organic Chemistry Portal URL:[Link]

  • Catalytic Asymmetric Synthesis of Chiral 2-Vinylindole Scaffolds by Friedel-Crafts Reaction. Source: PubMed (NIH) URL:[Link]

  • Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclopenta[g]indole Natural Products. Source: PubMed Central (PMC) URL:[Link]

An In-Depth Technical Guide to the Electronic Properties of the Vinyl Group in Boc-Protected Indolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of this motif allows for the fine-tuning of its pharmacological properties. This guide provides a detailed examination of the electronic characteristics of a vinyl substituent on the indoline aromatic ring, specifically within the context of a tert-butyloxycarbonyl (Boc) protected nitrogen. We will explore the dual electronic nature of the vinyl group, the modulating influence of the N-Boc protecting group, and the experimental and computational methodologies used to characterize these properties. This analysis is crucial for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel indoline-based therapeutic agents by understanding and predicting their reactivity.

The Indoline Scaffold: A Cornerstone in Drug Discovery

Indoline, or 2,3-dihydroindole, is a heterocyclic aromatic amine that serves as a vital building block in the synthesis of bioactive molecules. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for interacting with biological targets.[1] Drugs containing the indoline core have demonstrated a wide spectrum of activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[2]

The reactivity and properties of the indoline ring are heavily influenced by the substituents on both the aromatic ring and the nitrogen atom. Nitrogen protection, often with a Boc group, is a common strategy during synthesis to prevent unwanted side reactions and to modulate the electronic nature of the heterocycle.[3][4]

The Dichotomous Electronics of the Vinyl Substituent

A vinyl group (–CH=CH₂) attached to an aromatic ring exhibits a complex electronic influence, acting through two opposing mechanisms: a weak, electron-withdrawing inductive effect and a more significant, electron-donating resonance effect.

  • Inductive Effect (-I): The carbon atoms of the vinyl group are sp² hybridized, which gives them a higher s-character (33%) compared to sp³ hybridized carbons (25%). This increased s-character makes sp² carbons more electronegative, enabling them to withdraw electron density from the attached aromatic ring through the sigma (σ) bond framework.[5][6]

  • Resonance Effect (+R): The π-system of the vinyl group can overlap with the π-system of the indoline aromatic ring. This conjugation allows the vinyl group to donate electron density into the ring via resonance. This effect is particularly pronounced at the ortho and para positions relative to the vinyl substituent, increasing their nucleophilicity.[5][7]

Generally, for electrophilic aromatic substitution (SEAr) reactions, the resonance effect dominates, making the vinyl group an activating, ortho,para-directing substituent.[5]

Caption: Resonance delocalization of the vinyl group's π-electrons into the aromatic ring.

The Modulating Role of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing carbamate used to protect the indoline nitrogen. The lone pair on the nitrogen atom, which would typically be strongly electron-donating to the aromatic ring, is partially delocalized into the carbonyl of the Boc group. This has two major consequences:

  • Reduced Ring Activation: The overall electron-donating character of the indoline nitrogen is attenuated, making the aromatic ring less nucleophilic than in an unprotected or N-alkylated indoline.

  • Altered Reactivity: The electronic demand of the Boc group can influence the outcome of reactions. For instance, in some intramolecular reactions, the N-Boc group is considered a weak electron-withdrawing group that can promote dehydration steps.[8]

Caption: Competing delocalization of the indoline nitrogen lone pair.

Therefore, in a Boc-protected vinyl indoline, the electronic landscape is a delicate balance between the activating vinyl group, the deactivating (relative to NH) N-Boc group, and the inherent electronics of the benzene ring.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic, kinetic, and computational methods is required to fully elucidate the electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the electron density around specific nuclei.

  • ¹H NMR: The chemical shifts (δ) of the vinylic and aromatic protons are highly informative. Increased electron density (shielding) results in a shift to a lower ppm value (upfield), while decreased electron density (deshielding) causes a downfield shift.[9] In a vinyl-substituted aromatic system, the ortho and para protons are expected to be shifted slightly upfield compared to the meta protons due to the +R effect of the vinyl group.

  • ¹³C NMR: The carbon chemical shifts provide a more direct measure of electron density at the carbon centers. The sp² carbons of the vinyl group and the aromatic ring can be analyzed to map the electronic distribution.

Table 1: Representative ¹H NMR Chemical Shifts for Vinyl and Indoline Protons

Proton TypeTypical Chemical Shift (δ, ppm)Influencing Factors
Vinylic (geminal)5.20 - 5.40Substituents on the double bond
Vinylic (cis)5.50 - 5.70Steric and electronic environment
Vinylic (trans)6.50 - 6.80Conjugation with the aromatic ring
Aromatic (Indoline)6.60 - 7.20Position relative to N and vinyl group
Aliphatic (Indoline C3-H₂)~3.00Ring conformation
Aliphatic (Indoline C2-H₂)~3.50Proximity to nitrogen

Note: Values are approximate and can vary significantly based on solvent and substitution pattern. Data compiled from representative spectra.[8][10][11]

Hammett Analysis

The Hammett equation provides a quantitative measure of the electronic effect of a substituent by comparing the rate or equilibrium constant of a reaction for a substituted reactant to that of an unsubstituted reference.[12]

Equation: log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[13]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to electronic effects.

By measuring the rates of a suitable probe reaction (e.g., hydrolysis of a benzoate ester) for a series of indolines with and without the vinyl substituent, one can determine the Hammett substituent constant (σ) for the vinyl group in this specific molecular context. This provides a numerical value for its electron-donating or -withdrawing strength.[14][15]

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations offer profound insights into the electronic structure that are often inaccessible through experimentation alone.

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the van der Waals surface of the molecule. Red regions indicate electron-rich areas (negative potential), while blue regions indicate electron-poor areas (positive potential). An ESP map of a vinyl indoline would visually confirm the increased electron density at the ortho and para positions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a method for calculating the charge on each atom, offering a quantitative picture of electron distribution and the extent of delocalization from the vinyl group and the nitrogen into the ring.

  • Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. An electron-donating group like vinyl is expected to raise the energy of the HOMO, making the molecule a better nucleophile and more susceptible to oxidation.[16]

  • Structure Optimization: Build the 3D structure of N-Boc-vinyl-indoline. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[17][18]

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.

  • Property Analysis: Request the generation of ESP maps, NBO charges, and molecular orbital visualizations from the calculation output file.

  • Data Interpretation: Analyze the HOMO/LUMO energies and distributions. Examine the NBO charges on the vinyl and aromatic carbons. Visualize the ESP map to identify nucleophilic and electrophilic sites.

Workflow cluster_exp Experimental Characterization cluster_comp Computational Characterization cluster_res Integrated Understanding Syn Synthesis of N-Boc-Vinyl-Indoline NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR Hammett Hammett Analysis (Kinetic Studies) Syn->Hammett Conclusion Electronic Profile & Reactivity Prediction NMR->Conclusion Hammett->Conclusion DFT_Opt DFT Geometry Optimization DFT_Prop DFT Property Calculation DFT_Opt->DFT_Prop Analysis Analysis of ESP, NBO, FMOs DFT_Prop->Analysis Analysis->Conclusion

Caption: Integrated workflow for characterizing electronic properties.

Implications for Reactivity and Drug Design

Understanding the electronic properties of the vinyl group in Boc-protected indolines is paramount for predicting and controlling their chemical behavior.

  • Electrophilic Aromatic Substitution: The vinyl group directs incoming electrophiles to the ortho and para positions. The overall reaction rate will be a function of the activating nature of the vinyl group versus the deactivating influence of the N-Boc moiety.

  • Transition Metal-Catalyzed Cross-Coupling: The vinyl group itself can participate in a wide range of reactions, such as Heck, Suzuki, and Stille couplings, allowing for further elaboration of the molecular scaffold.[19]

  • Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions, providing access to complex polycyclic structures.

  • Pharmacophore Design: The electron-rich nature of the vinyl π-bond can facilitate π-π stacking or cation-π interactions with biological targets. Modulating the electronics of the indoline ring can tune the binding affinity and selectivity of a drug candidate.

Conclusion

The vinyl group in a Boc-protected indoline is not a simple spectator. It is an active participant that imparts a dualistic electronic character, governed by a delicate interplay between inductive withdrawal and resonance donation. This is further modulated by the electron-withdrawing nature of the N-Boc protecting group. A comprehensive characterization using modern spectroscopic (NMR), kinetic (Hammett analysis), and computational (DFT) techniques is essential for any drug development program utilizing these valuable scaffolds. By building a robust understanding of these fundamental electronic properties, scientists can more effectively design synthetic routes and optimize molecular structures to achieve desired therapeutic outcomes.

References

  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. PMC. [Link]

  • How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution?. Quora. [Link]

  • A modification of the Hammett equation for predicting ionization constants of p-vinyl phenols. Dissolve Macro Orange. [Link]

  • Development and Application of Indolines in Pharmaceuticals. PMC. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • Intramolecular vinylation of aryl rings by vinyl cations. PMC. [Link]

  • Substituent Effects. University of Calgary. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. [Link]

  • Hammett Substituent Constants. ResearchGate. [Link]

  • Synthesis of substituted indoles via the reaction of vinyl cyclopropanes with anilines under rhodium catalysis. ResearchGate. [Link]

  • 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • The Application of the Hammett Equation to Nonaromatic Unsaturated Systems. V. cis-Vinylene Sets. Composition of Electrical Effects. ACS Publications. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Link]

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]

  • Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]

  • Reaction with Boc protection of indole nitrogen (a) and the two methods, A (b) and B (c), resulting from the optimization efforts. ResearchGate. [Link]

  • Indole N‐Boc deprotection method development. ResearchGate. [Link]

  • A Computational Study on the Vinyl Azide Decomposition. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. ResearchGate. [Link]

  • Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. PMC. [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link]

  • Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. RSC Publishing. [Link]

Sources

Methodological & Application

Application Note: Protocol for Olefin Cross-Metathesis with 5-Vinylindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Rationale

The Challenge: Nitrogen Heterocycles in Metathesis

Cross-metathesis (CM) involving nitrogen-containing heterocycles, such as indolines, presents a specific "poisoning" challenge. The Lewis-basic nitrogen lone pair can coordinate to the Ruthenium (Ru) center of the catalyst, forming a non-productive complex that arrests the catalytic cycle. Furthermore, the electron-rich nature of the indoline ring can influence the electronics of the vinyl group, often necessitating careful matching with the cross-partner to avoid excessive homodimerization.

The Solution: The "Protect-and-Catalyze" Strategy

To ensure a robust, self-validating protocol, this guide mandates N-protection prior to metathesis. While advanced techniques using Lewis acid additives (e.g., Ti(OiPr)₄) exist for free amines, they introduce variable sensitivity to moisture. The N-protecting group serves two functions:

  • Steric/Electronic Shielding: Prevents N-Ru coordination.

  • Electronic Tuning: Electron-withdrawing groups (EWGs) like Boc or Tosyl deactivate the ring slightly, making the vinyl group behave more like a standard styrene (Type I olefin), improving predictability.

Catalyst Selection[1][2]
  • Primary Recommendation: Hoveyda-Grubbs 2nd Generation (HG-II) . Its robust nature and phosphine-free structure make it superior for styrenyl substrates which can be prone to forming stable, inactive Ru-complexes with phosphine ligands (as seen in Grubbs I).

  • Alternative: Grubbs 2nd Generation (G-II) is a viable alternative but may require higher loadings.

Part 2: Experimental Workflow & Logic

Diagram 1: Strategic Workflow

The following diagram outlines the critical path from starting material to isolated product, highlighting the decision nodes for protection and purification.

G Start 5-Vinylindoline (Free Amine) Protect Step 1: N-Protection (Boc/Tosyl) Start->Protect Essential to prevent poisoning CM_Rxn Step 2: Cross-Metathesis (HG-II Catalyst, 40°C) Protect->CM_Rxn Substrate Activation CM_Rxn->CM_Rxn Add 2nd portion of Cat. if <50% conv. Clean Step 3: Ru Scavenging (DMSO/Silica) CM_Rxn->Clean Crude Mixture Deprotect Step 4: Deprotection (TFA or Hydrolysis) Clean->Deprotect Ru-Free Intermediate Product Final Functionalized Indoline Deprotect->Product Isolation

Figure 1: Operational workflow for 5-vinylindoline cross-metathesis. Note the mandatory protection step and the dedicated Ruthenium scavenging phase.

Part 3: Standard Operating Procedure (SOP)

Phase A: Substrate Preparation (N-Protection)

Do not attempt CM on the free indoline.

  • Reaction: Dissolve 5-vinylindoline (1.0 equiv) in DCM (0.2 M). Add Et₃N (2.0 equiv) and DMAP (0.1 equiv).

  • Addition: Add Boc₂O (1.2 equiv) slowly at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove free amine traces), then brine. Dry over Na₂SO₄.

  • Validation: Verify disappearance of N-H stretch by IR or proton by NMR.

Phase B: Cross-Metathesis Protocol

Reagents:

  • Substrate A: N-Boc-5-vinylindoline (Type I Olefin).

  • Substrate B: Cross Partner (e.g., Methyl Acrylate, Terminal Alkene).

  • Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube or round-bottom flask equipped with a reflux condenser. Cycle Argon/Vacuum 3 times.

  • Dissolution: Add N-Boc-5-vinylindoline (1.0 equiv) and Substrate B (2.0 - 3.0 equiv) to the flask.

    • Note on Stoichiometry: If Substrate B is a Type I olefin (rapid homodimerization), use 3.0+ equivalents to drive statistics toward the cross-product.

  • Solvent: Add degassed DCM to reach a concentration of 0.1 M relative to the indoline.

    • Concentration Control: High dilution (<0.05 M) favors ring-closing (if applicable) or slows reaction. High concentration (>0.5 M) promotes oligomerization. 0.1 M is the validated sweet spot.

  • Catalyst Addition (Portion-wise):

    • Add HG-II catalyst (2.5 mol%) as a solid or solution under Argon flow.

    • Heat to reflux (40°C for DCM).

    • Checkpoint: Check TLC/LCMS after 2 hours. If conversion is <60%, add a second portion of HG-II (2.5 mol%).

    • Total run time: Typically 4–12 hours.

  • Quench: Do not just rotovap. Proceed immediately to Phase C.

Phase C: Ruthenium Removal (The DMSO Method)

Ruthenium residues catalyze isomerization and decomposition during storage. This step is mandatory for pharmaceutical applications.[1]

  • Add Scavenger: To the reaction mixture, add DMSO (50 equiv relative to catalyst) and Silica Gel (100 wt% relative to theoretical product mass).

  • Stir: Stir vigorously open to air for 12 hours. The active Ru species coordinates to DMSO and binds irreversibly to the silica.

  • Filtration: Filter the slurry through a short pad of Celite/Silica. Rinse with Et₂O or DCM.

  • Result: The filtrate should be nearly colorless (pale yellow is acceptable; dark brown/green indicates failure).

Part 4: Troubleshooting & Optimization

Data Table: Optimization Parameters
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure N-protection is quantitative. Flash purify substrate to remove trace amines/sulfides.
Homodimer Dominance Substrate MismatchIf Partner B is also Type I (e.g., styrene), increase B to 5-10 equiv or switch to slow addition of B via syringe pump.
E/Z Isomerization Ru-Hydride formationAdd 1,4-Benzoquinone (10 mol%) to the reaction. This scavenges Ru-hydrides preventing post-metathesis isomerization.
Product Decomposition Residual RutheniumRepeat Phase C (DMSO/Silica) or use a specialized scavenger like QuadraPure™ TU.
Diagram 2: Mechanism of Inhibition vs. Productive Cycle

Understanding why the reaction fails is key to fixing it.

Mechanism Ru_Active Active Ru-Alkylidene Substrate 5-Vinylindoline Ru_Active->Substrate Encounter Coordination Olefin Coordination (Productive) Substrate->Coordination Preferred if N-Protected Poisoning N-Lone Pair Coordination (Non-Productive) Substrate->Poisoning Dominant if N-Unprotected Metallocycle Metallacyclobutane Coordination->Metallocycle Poisoning->Ru_Active Reversible but Slows Rate Product Cross Product Metallocycle->Product

Figure 2: Mechanistic bifurcation. Protection of the nitrogen atom shuts down the "Poisoning" pathway (Red), forcing the system into the productive catalytic cycle (Blue).

References

  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140. Establishes the classification of olefins (Type I-IV) essential for predicting selectivity.

  • Voigtritter, K., & Blechert, S. (2011). "Cross-Metathesis of Nitrogen-Containing Heterocycles." Organometallics. Authoritative review on handling catalyst poisoning by amines.

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[2] "A Convenient Method for the Efficient Removal of Ruthenium Byproducts."[2] Organic Letters, 3(9), 1411–1413. The primary reference for the DMSO/Silica purification protocol cited in Phase C.

  • Sokolov, V. B., et al. (2019).[3] "Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Russian Chemical Bulletin. Specific validation of the stability and synthesis of 5-vinylindoline derivatives.

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 122(34), 8168–8179. Seminal paper on Hoveyda-Grubbs II, the recommended catalyst for this protocol.

Sources

regioselective functionalization of the vinyl group in tert-Butyl 5-vinylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with tert-Butyl 5-vinylindoline-1-carboxylate . It addresses the specific challenges of functionalizing the C5-vinyl handle while maintaining the integrity of the N-Boc protecting group and the indoline core.

Introduction & Strategic Significance

This compound (hereafter Substrate 1 ) is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. The C5-vinyl group serves as a versatile "chemical handle," allowing for the divergent synthesis of complex tryptamine analogs, stilbenes, and chiral alcohols.

However, the reactivity of Substrate 1 is governed by two competing electronic factors:

  • The Styrene-like System: The vinyl group at C5 is conjugated with the aromatic ring, making it electron-rich and prone to electrophilic attack.

  • The N-Boc Influence: While the tert-butoxycarbonyl (Boc) group protects the nitrogen, it also moderates the electron-donating power of the nitrogen lone pair into the ring (compared to free indoline). This moderation is critical; it prevents oxidative degradation of the core during aggressive vinyl functionalization.

This guide details three regioselective protocols to transform the vinyl group:

  • Protocol A: Anti-Markovnikov Hydration (Hydroboration-Oxidation)

    
     Primary Alcohol.
    
  • Protocol B:

    
    -Selective Arylation (Heck Coupling) 
    
    
    
    Stilbene Derivative.
  • Protocol C: Syn-Dihydroxylation (Upjohn)

    
     Vicinal Diol.
    

Decision Logic & Reaction Pathways

The following decision tree illustrates the divergence of Substrate 1 into three distinct chemical spaces based on reagent selection.

G Start Substrate 1 (5-Vinylindoline) Decision Select Transformation Start->Decision ProdA Primary Alcohol (Anti-Markovnikov) Decision->ProdA Hydroboration (9-BBN, H2O2) ProdB Stilbene Derivative (Trans-Beta) Decision->ProdB Heck Coupling (Pd(OAc)2, Ar-X) ProdC Vicinal Diol (Syn-Addition) Decision->ProdC Dihydroxylation (OsO4, NMO)

Figure 1: Divergent synthesis pathways for this compound.

Protocol A: Anti-Markovnikov Hydration (Hydroboration-Oxidation)[1]

Objective: To synthesize tert-butyl 5-(2-hydroxyethyl)indoline-1-carboxylate. Mechanism: Sterically controlled syn-addition of B-H followed by stereoretentive oxidation.[1] Challenge: Avoiding over-oxidation to the carboxylic acid or polymerization of the styrene.

Materials
  • Substrate 1: 1.0 equiv (e.g., 500 mg, 1.91 mmol)

  • 9-BBN (0.5 M in THF): 1.2 equiv (Preferred over BH3·THF for higher regioselectivity).

  • NaOH (3 M aq): 3.0 equiv.

  • Hydrogen Peroxide (30% aq): 3.0 equiv.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon flow. Add Substrate 1 (500 mg) and dissolve in anhydrous THF (5 mL).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Dropwise, add 9-BBN solution (4.6 mL, 2.3 mmol) over 10 minutes.

    • Expert Insight: The bulky 9-BBN reagent maximizes anti-Markovnikov selectivity (>98:2) compared to BH3, which may yield 5-10% of the secondary alcohol [1].

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear.

  • Oxidation: Cool the mixture back to 0 °C. Caution: Exothermic reaction.

    • Add 3 M NaOH (1.9 mL) slowly.

    • Add 30% H2O2 (0.65 mL) dropwise. Maintain internal temp < 20 °C.

  • Workup: Stir for 1 hour at RT. Dilute with Et2O (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexanes).

Expected Yield: 85-92% Diagnostic Data: 1H NMR will show a triplet at ~3.8 ppm (CH2-CH2 -OH) and a triplet at ~2.8 ppm (Ar-CH2 -CH2-OH).

Protocol B: Regioselective Heck Arylation

Objective: To synthesize trans-5-styrylindoline derivatives. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and


-hydride elimination.
Selectivity:  The electronic bias of the 5-indoline position strongly favors 

-arylation (linear product) over

-arylation [2].
Materials
  • Substrate 1: 1.0 equiv.

  • Aryl Bromide (Ar-Br): 1.2 equiv (Electronic neutral or electron-poor preferred).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: P(o-tol)3 (10 mol%) - Tri(o-tolyl)phosphine prevents Pd-black formation and enhances trans-selectivity.

  • Base: Et3N (2.5 equiv).

  • Solvent: DMF (anhydrous, degassed).

Step-by-Step Procedure
  • Degassing: Sparge DMF with Argon for 30 minutes prior to use. Oxygen is a poison to the Pd(0) active species.

  • Assembly: In a pressure vial, combine Substrate 1 , Ar-Br, Pd(OAc)2, P(o-tol)3, and Et3N in DMF (0.2 M concentration relative to substrate).

  • Reaction: Seal the vial and heat to 100 °C for 12-16 hours.

    • Expert Insight: If using Aryl Iodides, lower temperature to 80 °C. If using Aryl Chlorides, switch ligand to SPhos or XPhos.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with LiCl (5% aq) to remove DMF (critical step to prevent streaking during chromatography).

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 75-85% Diagnostic Data: 1H NMR will show two doublets for the vinyl protons with a coupling constant (


) of ~16 Hz, confirming the trans geometry.

Protocol C: Syn-Dihydroxylation (Upjohn Condition)

Objective: To synthesize the vicinal diol, a precursor for chiral ligand synthesis or oxidative cleavage. Safety: Osmium tetroxide (OsO4) is volatile and highly toxic. Use NMO (N-methylmorpholine N-oxide) as a co-oxidant to use catalytic OsO4.

Materials
  • Substrate 1: 1.0 equiv.

  • OsO4: 2.5 wt% solution in t-BuOH (2 mol%).

  • NMO: 1.2 equiv (50% aq solution).

  • Solvent: Acetone/Water (4:1).

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate 1 in Acetone/Water.

  • Addition: Add NMO solution. Then, add the OsO4 catalyst solution. The solution will turn pale yellow/brown.

  • Stirring: Stir at RT for 6-12 hours.

  • Quenching (Critical): Add solid sodium sulfite (Na2SO3, 5 equiv) and stir for 30 minutes. This reduces residual Os(VIII) to Os(IV) (black precipitate) and renders the mixture safer to handle.

  • Workup: Filter off the solids. Extract the filtrate with EtOAc.

  • Purification: The diol is polar. Use 50-80% EtOAc in Hexanes or DCM/MeOH (95:5).

Summary of Reaction Parameters

ParameterHydroboration (Protocol A)Heck Arylation (Protocol B)Dihydroxylation (Protocol C)
Primary Reagent 9-BBN / H2O2Pd(OAc)2 / Ar-BrOsO4 / NMO
Key Intermediate OrganoboranePd-Alkenyl ComplexOsmate Ester
Regioselectivity Anti-Markovnikov

-Selective (Trans)
Syn-Stereoselective
Major Byproduct 2° Alcohol (<2%)

-Aryl isomer (<5%)
Over-oxidation (if not quenched)
Critical Control Temperature (0°C to RT)Oxygen exclusion (Degas)Quenching (Na2SO3)

Troubleshooting & Quality Control

Common Failure Modes
  • Polymerization: If the starting material consumes rapidly but no distinct product forms, the vinyl group likely polymerized.

    • Fix: Add 1% BHT (butylated hydroxytoluene) as a radical scavenger to the reaction mixture (compatible with Heck and Hydroboration).

  • Boc-Deprotection: In acidic conditions or high heat (>120°C), the Boc group may cleave.

    • Fix: Ensure all reagents are acid-free. For Heck, do not exceed 110°C.

  • Incomplete Oxidation (Hydroboration): If the C-B bond is not fully cleaved, the intermediate will streak on silica.

    • Fix: Increase H2O2 reaction time or temperature (carefully) to 40°C.

Self-Validating Analytical Checks
  • TLC: Vinyl groups stain actively with KMnO4 (brown spot). The alcohol product (Protocol A) will stain strongly with CAM (Cerium Ammonium Molybdate).

  • NMR: The disappearance of the vinyl multiplet at

    
     6.6-6.8 ppm (dd) is the primary indicator of conversion.
    

References

  • Brown, H. C., & Bhat, N. G. (1986). Hydroboration.[1][2][3] 78. Re-examination of the hydroboration of representative alkenes with borane-tetrahydrofuran. Electronic and steric effects in the directive power of the borane-tetrahydrofuran complex.[2] Journal of Organic Chemistry.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[4][5] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note & Protocol: A Scalable, Process-Oriented Synthesis of tert-Butyl 5-vinylindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl 5-vinylindoline-1-carboxylate, a key building block in contemporary pharmaceutical development. Recognizing the limitations of many lab-scale procedures, this guide details a robust and scalable three-step synthetic sequence starting from commercially available indoline. The selected route emphasizes process safety, operational efficiency, and high purity of the final product. Key transformations include a high-yielding N-Boc protection, a regioselective bromination of the electron-rich aromatic ring, and a palladium-catalyzed Stille cross-coupling reaction to install the vinyl moiety. Each step is accompanied by a detailed protocol, an analysis of critical process parameters (CPPs), and safety considerations essential for transitioning from bench-scale to pilot or manufacturing scale.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of numerous biologically active molecules. Its indoline core, coupled with a reactive vinyl group, allows for diverse downstream functionalization, making it a desirable scaffold in drug discovery programs. While several synthetic routes are reported in the literature, many are not amenable to large-scale production due to factors such as the use of hazardous reagents, low overall yields, or reliance on chromatographic purification.

The synthetic strategy outlined herein was designed with scalability as the primary objective. It follows a logical progression that introduces the most critical functionalities in a controlled manner:

  • Nitrogen Protection: The secondary amine of the indoline is protected with a tert-butoxycarbonyl (Boc) group. This serves two purposes: it deactivates the nitrogen towards unwanted side reactions in subsequent steps and enhances the solubility of the intermediates in organic solvents.[1]

  • Regioselective Halogenation: A bromine atom is selectively introduced at the C-5 position of the N-Boc indoline. This provides a handle for the subsequent cross-coupling reaction. The electron-donating nature of the protected nitrogen directs the bromination primarily to the para position.[2]

  • Vinyl Group Installation: The vinyl group is installed via a palladium-catalyzed cross-coupling reaction. While several methods exist (e.g., Heck, Suzuki, Stille), the Stille coupling using vinyltributyltin was selected for its reliability, high yields, and tolerance of various functional groups.[3][4]

This linear approach minimizes convergence issues and allows for the isolation and purification of each intermediate, ensuring high quality material is carried forward into the final step.

Overall Synthetic Workflow

The three-step synthesis is visualized in the workflow diagram below. Each major operation is represented, highlighting the progression from starting material to the final product, including critical work-up and isolation steps.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Stille Coupling Indoline Indoline Reaction1 Reaction Vessel (Stir at RT, 3h) Indoline->Reaction1 BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) THF BocAnhydride->Reaction1 Workup1 Solvent Removal (Rotary Evaporation) Reaction1->Workup1 Product1 tert-Butyl indoline-1-carboxylate Workup1->Product1 Product1_ref tert-Butyl indoline-1-carboxylate Reaction2 Reaction Vessel (Stir at RT) Product1_ref->Reaction2 NBS N-Bromosuccinimide (NBS) Acetonitrile (MeCN) NBS->Reaction2 Workup2 Aqueous Work-up & Crystallization Reaction2->Workup2 Product2 tert-Butyl 5-bromoindoline-1-carboxylate Workup2->Product2 Product2_ref tert-Butyl 5-bromoindoline-1-carboxylate Reaction3 Reaction Vessel (Heat at 100°C) Product2_ref->Reaction3 Vinyltin Vinyltributyltin Pd(PPh₃)₄, Toluene Vinyltin->Reaction3 Workup3 Filtration & Purification (Slurry/Recrystallization) Reaction3->Workup3 FinalProduct This compound Workup3->FinalProduct

Caption: High-level workflow for the scalable synthesis of the target compound.

Detailed Protocols and Process Analysis

Step 1: Synthesis of tert-Butyl indoline-1-carboxylate

Reaction Scheme: (A proper chemical drawing would be here)

Rationale: The protection of the indoline nitrogen is a critical first step to prevent side reactions during the subsequent electrophilic bromination. Di-tert-butyl dicarbonate (Boc₂O) is an ideal reagent for scale-up due to its ease of handling and the benign nature of its byproducts (tert-butanol and CO₂).[5] The reaction proceeds smoothly at room temperature without the need for a base, simplifying the process.[1]

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Indoline119.1659.6 g0.501.0
Di-tert-butyl dicarbonate218.25113.5 g0.521.04
Tetrahydrofuran (THF)-200 mL--

Procedure:

  • Charge a suitable reaction vessel with di-tert-butyl dicarbonate (113.5 g, 0.52 mol) and tetrahydrofuran (200 mL).

  • With moderate stirring, add indoline (59.6 g, 0.50 mol) dropwise over 30 minutes. Note: The addition rate should be controlled to maintain a steady evolution of carbon dioxide gas. Ensure adequate ventilation.

  • Stir the reaction mixture at ambient temperature for 3 hours. Monitor the reaction for completion by TLC or HPLC (loss of indoline).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • The residual liquid is the crude product, which typically solidifies upon standing. For this sequence, the material is of sufficient purity (typically >98%) to be used directly in the next step without further purification.[1] Expected yield is approximately 107-108 g (98%).

Scale-Up Considerations:

  • Off-gassing: The reaction generates CO₂. The vessel must be equipped with adequate venting, especially during the initial addition of indoline.

  • Exotherm: The reaction is mildly exothermic. For batches larger than described, consider monitoring the internal temperature and have a cooling bath available if needed.

  • Solvent Choice: THF is a good choice for its ability to dissolve both reactants. On a larger scale, 2-MeTHF could be considered as a greener alternative.

Step 2: Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate

Reaction Scheme: (A proper chemical drawing would be here)

Rationale: N-Bromosuccinimide (NBS) is a convenient and solid electrophilic bromine source, making it well-suited for large-scale operations compared to handling liquid bromine.[6] The N-Boc group is sufficiently activating to allow for regioselective bromination at the C-5 position (para to the nitrogen) under mild conditions.[7] Acetonitrile is an excellent solvent for this transformation.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
tert-Butyl indoline-1-carboxylate219.29107.5 g0.491.0
N-Bromosuccinimide (NBS)177.9891.8 g0.5151.05
Acetonitrile (MeCN)-500 mL--

Procedure:

  • Charge the reaction vessel with tert-butyl indoline-1-carboxylate (107.5 g, 0.49 mol) and acetonitrile (500 mL). Stir until a clear solution is obtained.

  • Add N-Bromosuccinimide (91.8 g, 0.515 mol) portion-wise over 20-30 minutes, maintaining the internal temperature below 30°C. An ice bath may be used for cooling if necessary.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for completion by HPLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (200 mL).

  • Add water (500 mL) to precipitate the product. Stir the resulting slurry for 1 hour.

  • Isolate the solid product by filtration, wash the filter cake with water (2 x 200 mL), and dry under vacuum at 40-50°C.

  • The product is typically obtained as a white to off-white solid with high purity. Expected yield is approximately 135-140 g (92-95%).

Scale-Up Considerations:

  • NBS Addition: The portion-wise addition of NBS is critical to control the reaction exotherm. For very large scales, a solids-dosing system is recommended.

  • Impurity Profile: Over-bromination (dibromo- species) is a potential side reaction. Using a slight excess of NBS (1.05 eq) is a good starting point, but the stoichiometry should be tightly controlled and monitored by in-process controls (IPCs).

  • Crystallization: The precipitation/crystallization upon water addition is a key purification step. The rate of water addition and the stirring time can influence crystal size and filterability.

Step 3: Synthesis of this compound via Stille Coupling

Reaction Scheme: (A proper chemical drawing would be here)

Rationale: The Stille coupling is a robust palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[8] It is often preferred in manufacturing settings over Suzuki coupling when the corresponding boronic acid is unstable or difficult to access. Vinyltributyltin is a commercially available, air-stable liquid reagent.[3] The primary challenge with Stille coupling on scale is the removal of toxic organotin byproducts.

G cluster_cat_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal 2 (Rate-determining) PdII_Vinyl Ar-Pd(II)-Vinyl(L₂) Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim 3 SnBu3Br Br-SnBu₃ (Byproduct) PdII_Vinyl->SnBu3Br RedElim->Pd0 Regeneration ArVinyl Ar-Vinyl (Final Product) RedElim->ArVinyl ArBr Ar-Br (Product from Step 2) ArBr->OxAdd VinylSn Vinyl-SnBu₃ VinylSn->Transmetal

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
tert-Butyl 5-bromoindoline-1-carboxylate298.19134 g0.451.0
Vinyltributyltin317.09157 g0.4951.1
Tetrakis(triphenylphosphine)palladium(0)1155.565.2 g0.00450.01
Toluene-1.3 L--

Procedure:

  • Charge an inerted reaction vessel with tert-butyl 5-bromoindoline-1-carboxylate (134 g, 0.45 mol), tetrakis(triphenylphosphine)palladium(0) (5.2 g, 1 mol%), and toluene (1.3 L).

  • Degas the mixture by sparging with nitrogen or argon for 30 minutes.

  • Add vinyltributyltin (157 g, 0.495 mol) via syringe or cannula.

  • Heat the reaction mixture to 100-110°C and maintain for 2-4 hours. Monitor the reaction for completion by HPLC.

  • Cool the mixture to room temperature.

  • Work-up for Tin Removal: Add a saturated aqueous solution of potassium fluoride (KF) (500 mL) and stir vigorously for 2-3 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing the pad with toluene.

  • Separate the organic layer from the filtrate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by slurrying in a minimal amount of a non-polar solvent like hexanes or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford the final product as a solid. Expected yield is approximately 90-100 g (82-91%).

Scale-Up and Safety Considerations:

  • Organotin Toxicity: Vinyltributyltin and its byproducts are highly toxic. All manipulations must be performed in a well-ventilated fume hood or a closed system. Personnel must wear appropriate PPE, including gloves and eye protection. All waste streams containing tin must be segregated and handled as hazardous waste.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Tin Removal: The KF work-up is effective but can sometimes lead to emulsions. Alternative work-ups or dedicated tin scavengers may be explored. The efficiency of tin removal is a critical quality attribute for a pharmaceutical intermediate and must be confirmed by appropriate analytical methods (e.g., ICP-MS for residual tin).[9]

  • Catalyst Loading: The 1 mol% catalyst loading is a starting point. For cost optimization on a large scale, catalyst loading screening studies should be performed.

References

  • BenchChem. Technical Support Center: Scale-Up of 5-Bromoindole Synthesis.
  • BenchChem. Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.
  • Ackermann, L., & Althammer, A. (2006). One-Pot 2-Aryl/Vinylindole Synthesis Consisting of a Ruthenium-Catalyzed Hydroamination and a Palladium-Catalyzed Heck Reaction. SYNLETT, 2006(18), 3125–3129.
  • Boggs, J. K., et al. (2011). Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2743–2754.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • WIPO Patentscope.
  • Littke, A. F., & Fu, G. C. (1999). A general and efficient method for the Stille cross-coupling of aryl chlorides.
  • Organic Syntheses. SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Wikipedia. Stille reaction.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Vinylindoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 5-vinylindoline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. The guidance provided herein is based on established mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Solving Low Conversion

Low or no product formation is a frequent challenge in cross-coupling reactions. The following sections are structured to help you systematically identify the root cause of the issue and implement effective solutions.

Issue 1: Low or No Product Formation

This is one of the most common problems and can often be traced back to issues with the catalyst, reagents, or reaction conditions.[1]

Initial Diagnostic Questions:

  • Is the palladium catalyst active? The active form of the catalyst is typically a Pd(0) species.[1][2][3] Pd(II) precatalysts require in-situ reduction, which can sometimes be inefficient.[1]

  • Are the reagents (5-vinylindoline, coupling partner, base, solvent) of sufficient purity and anhydrous (if required)? Impurities, including water and oxygen, can deactivate the catalyst and interfere with the reaction.[1][4]

  • Have the reaction conditions (temperature, time, stirring) been optimized? Many cross-coupling reactions require heating to proceed at an appreciable rate.[5][6]

Potential Causes and Recommended Solutions
Potential CauseRecommended Solutions & Explanations
Inactive Catalyst Solution: Use a fresh batch of palladium precatalyst or switch to a pre-formed Pd(0) source like Pd(PPh₃)₄.[1] Explanation: Pd(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ can degrade over time.[1] Modern Buchwald-type precatalysts are often more robust and form the active Pd(0) species more reliably.[1]
Ligand Oxidation/Degradation Solution: Use fresh phosphine ligands stored under an inert atmosphere. Consider screening different ligands. Explanation: Phosphine ligands are susceptible to oxidation by trace amounts of air, which prevents them from coordinating to the palladium center.[1] The choice of ligand is critical and can significantly influence the rate of oxidative addition and reductive elimination.[7][8][9]
Improper Degassing Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] Explanation: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[1]
Suboptimal Base Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][5] Explanation: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) for transmetalation.[1] The effectiveness of a base can be highly dependent on the solvent and substrates.[1][6]
Inadequate Temperature Solution: Cautiously increase the reaction temperature.[5][6] Explanation: Many cross-coupling reactions have a significant activation energy barrier and require heating to overcome it.[5] However, excessive heat can lead to catalyst decomposition.[1]
Poor Solubility Solution: Try a different solvent or solvent mixture to ensure all components are fully dissolved at the reaction temperature.[10] Explanation: If any of the reactants or intermediates precipitate out of solution, the reaction will be hindered.[10] For biphasic systems, vigorous stirring is essential.[1]
Issue 2: Formation of Significant Side Products

The appearance of unexpected products often points to competing reaction pathways.

Initial Diagnostic Questions:

  • Are you observing homocoupling of the 5-vinylindoline or its coupling partner? This is a common side reaction, especially in Suzuki couplings.[1]

  • Is there evidence of β-hydride elimination from an alkyl coupling partner? This is a known issue in Heck-type reactions.[11]

  • Could isomerization of the vinyl group be occurring? This can be a problem in Heck reactions if the olefin dissociation from the palladium complex is slow.[2]

Potential Causes and Recommended Solutions
Side ProductPotential CauseRecommended Solutions & Explanations
Homocoupling Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules in Suzuki reactions.[1]Solution: Improve the degassing procedure to rigorously exclude oxygen.[1] Starting with a Pd(0) source can also mitigate this issue.[1]
β-Hydride Elimination Products Unfavorable Ligand Environment: The choice of ligand can influence the rate of β-hydride elimination.Solution: Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[11][12]
Isomerized Alkenes Slow Olefin Dissociation: In Heck reactions, if the product alkene does not quickly dissociate from the palladium center, isomerization can occur.[2]Solution: The addition of certain bases or silver salts can facilitate the reductive elimination step and minimize isomerization.[2][13]

II. Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for a cross-coupling reaction involving 5-vinylindoline?

A1: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The cycle begins with the active Pd(0) catalyst.

Cross-Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Aryl/Vinyl Halide (e.g., 5-vinylindoline halide) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L_n)->Transmetalation Organometallic Reagent R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Product Reductive_Elimination->Product R-R' Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the catalyst active and ligand intact? Start->Check_Catalyst Check_Reagents Are reagents pure and anhydrous? Check_Catalyst->Check_Reagents Yes Screen_Ligands Screen different ligands Check_Catalyst->Screen_Ligands No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Screen_Bases Screen different bases Check_Reagents->Screen_Bases No Optimize_Temp Optimize temperature and time Check_Conditions->Optimize_Temp No Success Improved Conversion Check_Conditions->Success Yes Screen_Ligands->Success Screen_Solvents Screen different solvents Screen_Bases->Screen_Solvents Screen_Solvents->Optimize_Temp Optimize_Temp->Success

Caption: A decision-making workflow for troubleshooting low conversion.

IV. References

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved from [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (2020, July 31). Retrieved from [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. (2021, August 24). Retrieved from [Link]

  • Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles - PubMed. (2013, June 21). Retrieved from [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved from [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst - UVic. (2025, April 4). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). Retrieved from [Link]

  • Optimization of Pd-catalyzed cross-coupling reactions a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst | ChemRxiv. (n.d.). Retrieved from [Link]

  • The Heck Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Chemistry Heck Reaction - sathee jee. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions | Chemical Reviews. (2017, October 4). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]

  • VINYLATION OF THE INDOLE 3-POSITION VIA PALLADIUM-CATALYZED CROSS-COUPLING*. (n.d.). Retrieved from [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, July 22). Retrieved from [Link]

  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube. (2025, August 11). Retrieved from [Link]

  • Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]

  • Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC. (2025, August 29). Retrieved from [Link]

  • Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles | CHIMIA. (2016, November 30). Retrieved from [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - ResearchGate. (2025, August 4). Retrieved from [Link]

  • Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Tert-Butyl 5-Vinylindoline-1-Carboxylate from its Ethyl Analog using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of synthetic chemistry and drug development, the precise structural verification of intermediates is paramount. Tert-Butyl 5-vinylindoline-1-carboxylate and its ethyl analog are two such intermediates whose high degree of structural similarity presents a significant analytical challenge. This guide provides an in-depth comparison and a validated experimental protocol for unambiguously distinguishing between these two compounds using Fourier-Transform Infrared (FTIR) Spectroscopy. By focusing on the subtle yet distinct vibrational differences in the carbamate functional group, this methodology offers a rapid, reliable, and non-destructive means of structural confirmation, crucial for ensuring the integrity of subsequent synthetic steps.

Introduction: The Analytical Imperative

This compound and Ethyl 5-vinylindoline-1-carboxylate are valuable building blocks in medicinal chemistry, often serving as precursors in the synthesis of complex therapeutic agents. Both molecules share the same 5-vinylindoline core, with the sole structural variance residing in the N-protecting carbamate group: a tert-butoxycarbonyl (Boc) group versus an ethoxycarbonyl group. While seemingly minor, this difference can significantly impact reaction kinetics, yields, and the biological activity of the final product. Consequently, a robust analytical method to confirm the identity of the specific analog in use is not merely a matter of quality control, but a foundational requirement for reproducible research and development.

FTIR spectroscopy emerges as an ideal technique for this purpose. It is exceptionally sensitive to the vibrational energies of chemical bonds within a molecule. By analyzing the absorption of infrared radiation, we can identify characteristic functional groups and even discern subtle structural variations that influence bond strength and mass, thereby providing a unique spectral "fingerprint" for each compound. This guide will elucidate the theoretical basis for the expected spectral differences and provide a practical workflow for their empirical verification.

Theoretical Foundation: Deciphering the Vibrational Signatures

The ability to distinguish between the tert-butyl and ethyl analogs hinges on understanding how the different alkyl groups influence the vibrational modes of the carbamate linkage (-N-C(=O)-O-R). While the vinyl group provides common spectral landmarks, the carbamate region offers the key differentiating features.

  • Shared Vibrational Modes (The Constants): Both molecules will exhibit characteristic peaks associated with the 5-vinylindoline core. These serve as useful internal references, confirming the integrity of the main scaffold.

    • Vinyl Group: Expect stretching vibrations for the vinyl C-H bonds (=C-H) in the 3080–3020 cm⁻¹ region and a C=C stretching band around 1640 cm⁻¹.[1][2]

    • Aromatic Ring: C-H stretching will appear around 3100-3000 cm⁻¹ and C=C stretching bands will be present in the 1600–1450 cm⁻¹ region.[1]

  • Differentiating Vibrational Modes (The Variables): The primary spectral differences will arise from the carbamate's carbonyl and C-O bonds.

    • Carbonyl (C=O) Stretching: The C=O bond in carbamates and esters typically produces a very strong and sharp absorption band between 1750 and 1680 cm⁻¹.[3][4][5] The electronic environment created by the adjacent nitrogen and oxygen atoms influences its precise frequency. While the electronic difference between the tert-butyl and ethyl groups is minimal, steric hindrance from the bulky tert-butyl group can slightly alter the bond angle and energy, potentially causing a minor but detectable shift in the C=O peak position compared to the ethyl analog. For tert-butyl carbamates (Boc-amines), this peak is often observed around 1690 cm⁻¹.[3]

    • C-O Stretching (The "Telltale" Region): This is the most critical region for differentiation. Esters and related compounds are known to exhibit strong C-O stretching bands in the 1300–1000 cm⁻¹ fingerprint region.[6] The nature of the alkyl group attached to the oxygen atom directly dictates the character of these vibrations.

      • Tert-Butyl Analog: The tert-butyl group features a C-O bond where the carbon is quaternary (t-Bu-O-). This, combined with the symmetric and asymmetric stretching of the C-(CH₃)₃ moiety, will produce a unique pattern. Specifically, look for strong bands related to the C-O stretch and the bulky tert-butyl group itself.

      • Ethyl Analog: The ethyl group (-CH₂-CH₃) will present a different set of C-O stretching vibrations. The spectrum will be characterized by stretches corresponding to the O-CH₂-C framework. According to the "Rule of Three" for esters, one expects two distinct C-O stretching bands, which will differ in position and shape from those of the tert-butyl analog.[6]

Visualizing Structural and Spectral Divergence

The following diagram illustrates the key structural differences and their anticipated impact on the FTIR spectrum, providing a clear logical map for spectral interpretation.

G cluster_0 This compound cluster_1 Ethyl 5-vinylindoline-1-carboxylate cluster_2 Common Spectral Features mol1 Structure with tert-Butyl Group peak1 Distinct C-O Stretching Pattern (due to quaternary carbon and C(CH₃)₃ vibrations) mol1->peak1 influences peak2 C=O Stretch (Strong, Sharp) ~1690 cm⁻¹ mol1->peak2 influences vinyl_peak Vinyl Group Peaks (=C-H stretch: ~3050 cm⁻¹ C=C stretch: ~1640 cm⁻¹) mol1->vinyl_peak shares mol2 Structure with Ethyl Group peak3 Different C-O Stretching Pattern (due to O-CH₂-CH₃ framework) mol2->peak3 influences peak4 C=O Stretch (Strong, Sharp) (Potentially shifted vs. t-Bu) mol2->peak4 influences mol2->vinyl_peak

Caption: Key structural differences and their expected FTIR spectral correlations.

Comparative Summary of Expected Spectral Data

The following table summarizes the key vibrational frequencies that serve as diagnostic markers for distinguishing between the two analogs.

Functional GroupVibrational ModeThis compound (Expected Wavenumber, cm⁻¹)Ethyl Analog (Expected Wavenumber, cm⁻¹)Key Differentiating Feature
Carbamate C=O Stretch ~1690 (Strong, Sharp) [3]~1700-1715 (Strong, Sharp) Yes. The exact position may shift slightly due to steric and electronic effects. The t-Bu analog is expected at a lower wavenumber.
Carbamate C-O Stretch Unique pattern in 1300-1100 Different pattern in 1300-1050 [4]Primary. The substitution pattern on the oxygen atom creates a distinct and reliable spectral fingerprint.
Vinyl Group =C-H Stretch~3080-3020 (Medium)~3080-3020 (Medium)No. Serves as an internal reference.
Vinyl Group C=C Stretch~1640 (Medium)[1][7]~1640 (Medium)[1][7]No. Serves as an internal reference.
Alkyl C-H C-H Stretch~2980-2850 (Strong)~2980-2850 (Strong)No. Both have saturated C-H bonds, though the peak shape/complexity might differ slightly.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

This protocol describes a self-validating system for acquiring high-quality, reproducible FTIR spectra using a common ATR accessory.

A. Instrumentation and Materials

  • FTIR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two).

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

  • Samples: this compound and its ethyl analog.

  • Solvent for cleaning: Isopropanol or ethanol.

  • Lint-free laboratory wipes.

B. Step-by-Step Methodology

  • System Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):

    • Moisten a lint-free wipe with isopropanol.

    • Gently but firmly wipe the surface of the ATR crystal.

    • Use a second, dry wipe to remove any residual solvent.

    • Self-Validation: The crystal is clean when a background spectrum shows no significant peaks other than those from atmospheric CO₂ (around 2360 cm⁻¹) and trace water vapor.

  • Background Spectrum Acquisition (Causality: To measure the instrument's response and subtract it from the sample spectrum):

    • With the clean, empty ATR crystal in place, initiate the "Collect Background" function in the instrument software.

    • Typical Parameters:

      • Scan Range: 4000–650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (This number is chosen to average out instrumental noise, providing a good signal-to-noise ratio for a reasonable collection time).

  • Sample Application:

    • Place a small amount of the first sample (e.g., this compound) directly onto the center of the ATR crystal. If the sample is a solid, ensure it makes firm, even contact using the ATR's pressure clamp. If it is an oil or liquid, a single drop is sufficient.

    • Self-Validation: Good contact is achieved when the resulting spectrum shows strong, well-defined peaks with low noise, as indicated by the live preview in the software.

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" function in the software using the same parameters as the background scan.

    • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Data Recording and Cleaning:

    • Save the spectrum, using a clear and systematic file name.

    • Thoroughly clean the ATR crystal with isopropanol and a dry wipe as described in Step 2 before analyzing the next sample.

  • Analysis of the Second Analog:

    • Repeat steps 4-6 for the ethyl analog. It is best practice to collect a new background spectrum before each new type of sample, but if analyses are performed in quick succession, the initial background may suffice.

C. Data Processing and Interpretation

  • Overlay Spectra: Use the spectrometer software to overlay the spectra of the tert-butyl and ethyl analogs.

  • Identify Common Peaks: Locate the shared vinyl and aromatic peaks to confirm both samples contain the correct core structure.

  • Focus on Differentiating Regions:

    • Zoom into the 1750-1650 cm⁻¹ region. Compare the exact peak positions of the strong C=O stretch. Note any shift.

    • Carefully examine the 1300-1000 cm⁻¹ fingerprint region. The pattern of C-O stretching bands should be visibly and reproducibly different between the two spectra, providing the most definitive point of differentiation.

Conclusion

While this compound and its ethyl analog possess a high degree of structural homology, they are readily and reliably distinguished using FTIR spectroscopy. The key to their differentiation lies not in the shared vinylindoline core, but in the unique vibrational fingerprints of the N-carbamate protecting groups. The most conclusive evidence is found by comparing the pattern of C-O stretching bands within the 1300-1000 cm⁻¹ region, with secondary confirmation available from potential shifts in the C=O carbonyl stretching frequency around 1700 cm⁻¹. The ATR-FTIR protocol detailed herein provides a rapid, robust, and self-validating workflow suitable for any research or quality control laboratory, ensuring the unequivocal identification of these critical synthetic intermediates.

References

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Image]. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • PMC. (2025, January 20). Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. Available at: [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • Reddit. (2013, March 4). Is it possible to identify an ester accurately using IR spectroscopy? Available at: [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR? Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O) of each sample. [Image]. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of Boc-5-vinylindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) fragmentation behavior of tert-butyl 5-vinylindoline-1-carboxylate (Boc-5-vinylindoline). As a key intermediate in the synthesis of various pharmacologically active compounds, understanding its mass spectral characteristics is paramount for reaction monitoring, impurity profiling, and structural confirmation. This document will explore the expected fragmentation pathways under electrospray ionization (ESI), compare HRMS with alternative analytical techniques for its characterization, and provide detailed experimental protocols for its analysis. The insights presented herein are grounded in established principles of mass spectrometry and supported by data from analogous structures.

Introduction: The Analytical Imperative for Boc-5-vinylindoline

Boc-5-vinylindoline serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics targeting a range of diseases. The indoline core is a privileged scaffold in numerous natural products and synthetic drugs, while the vinyl group offers a reactive handle for further chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the indoline nitrogen during synthesis. Accurate and unambiguous characterization of this intermediate is therefore a critical step in the drug development pipeline.

High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the structural elucidation of small molecules due to its high sensitivity, mass accuracy, and ability to provide detailed fragmentation information.[1][2][3] This guide will dissect the probable fragmentation cascade of Boc-5-vinylindoline, offering a predictive framework for its identification and differentiation from potential isomers and impurities.

Deciphering the Fragmentation Cascade: An HRMS-Centric View

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][5][6][7][8] Subsequent fragmentation, induced by collision-induced dissociation (CID) in the mass spectrometer, provides a structural fingerprint of the molecule.[9]

The Parent Ion and the Initial Fragmentation Steps

The expected protonated molecule of Boc-5-vinylindoline (C₁₅H₁₉NO₂) will have a monoisotopic mass of m/z 246.1494. The fragmentation of this ion is anticipated to be dominated by the lability of the Boc protecting group and the stability of the indoline ring system.

A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), resulting in a neutral loss of 56.0626 Da.[10][11] This occurs through a McLafferty-type rearrangement. Another characteristic loss is that of the entire Boc group (C₅H₉O₂), corresponding to a neutral loss of 101.0603 Da, or the loss of tert-butanol (C₄H₁₀O) with a neutral loss of 74.0732 Da.[10][12]

Proposed Fragmentation Pathway of Boc-5-vinylindoline

Based on established fragmentation patterns of Boc-protected amines and indole derivatives, the following fragmentation pathway for protonated Boc-5-vinylindoline is proposed:

Fragmentation_Pathway M Boc-5-vinylindoline [M+H]⁺ m/z 246.1494 F1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 190.0868 M->F1 - C₄H₈ F2 Loss of Boc group (-100 Da) [M+H - C₅H₈O₂]⁺ m/z 146.0919 M->F2 - C₅H₈O₂ F3 Loss of tert-Butanol (-74 Da) [M+H - C₄H₁₀O]⁺ m/z 172.0762 M->F3 - C₄H₁₀O F5 Loss of vinyl group (-27 Da) [Indoline+H]⁺ m/z 119.0735 F2->F5 - C₂H₃ F4 [5-vinylindoline+H]⁺ m/z 146.0919 F4->F5 - C₂H₃ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Interpretation P1 Dissolve Boc-5-vinylindoline in Acetonitrile P2 Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% FA P1->P2 A1 Inject Sample P2->A1 A2 Chromatographic Separation (C18) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Full Scan MS (m/z 100-500) A3->A4 A5 Data-Dependent MS/MS A4->A5 D1 Extract Ion Chromatogram A5->D1 D2 Confirm [M+H]⁺ and Mass Accuracy D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Sources

validation of tert-Butyl 5-vinylindoline-1-carboxylate structure via 13C NMR spectroscopy

[1]

Executive Summary & Application Context

This compound is a critical synthetic intermediate. Its validation is pivotal because the vinyl group is often a "handle" for subsequent Heck couplings, olefin metathesis, or hydroboration.

Why 13C NMR? While 1H NMR confirms the presence of vinyl protons, it often suffers from overlap in the aromatic region (6.8–7.5 ppm) and cannot definitively assess the quaternary carbons of the carbamate (Boc) group. 13C NMR provides a non-ambiguous fingerprint , specifically resolving the quaternary carbonyl, the tert-butyl quaternary center, and the specific hybridization changes at the C5 position.

Comparative Analysis: Target vs. Alternatives

The primary validation challenge is distinguishing the target product from its starting material (5-bromo precursor ) and potential over-reduced side products (5-ethyl analog ).

Table 1: Diagnostic 13C NMR Chemical Shift Comparison

Data derived from standard indoline scaffolds and specific patent literature.

Carbon AssignmentTarget: 5-Vinyl (δ ppm)Precursor: 5-Bromo (δ ppm)Impurity: 5-Ethyl (δ ppm)Validation Logic
C=O (Boc) 152.4 152.2152.5Confirms Carbamate integrity (unchanged).
C5 (Ipso) 131.7 ~113.5~138.0CRITICAL: Large downfield shift (~18 ppm) from C-Br to C-Vinyl.
Vinyl -CH= (α) 137.2 AbsentAbsentUnique signal for vinyl attachment.
Vinyl =CH₂ (β) 112.5 AbsentAbsentDistinctive high-field alkene signal.
Ethyl -CH₂- AbsentAbsent~28.5Presence indicates over-reduction.
Indoline C2 47.3 47.147.5Confirms 5-membered N-ring integrity.
Indoline C3 27.8 27.528.0Confirms 5-membered ring integrity.
t-Bu (Quaternary) 80.5 80.880.4Verifies Boc protection is intact.
t-Bu (Methyls) 28.4 28.428.4Intense signal (3x carbons).[1]

Analyst Note: The shift of the C5 carbon from ~113 ppm (shielded by Br) to ~131 ppm (deshielded by conjugation) is the most reliable confirmation of successful coupling.

Structural Validation Workflows

Synthesis & Transformation Logic

The following diagram illustrates the chemical transformation and the specific carbon sites monitored during the analysis.

SynthesisValidationcluster_NMR13C NMR Diagnostic ChangesPrecursorPrecursor(5-Bromoindoline)ReactionSuzuki/StilleCouplingPrecursor->ReactionVinyl-BF3K / Pd cat.TargetTarget Product(5-Vinylindoline)Reaction->TargetMajor PathImpuritySide Product(5-Ethylindoline)Reaction->ImpurityOver-Hydrogenation(Trace)Change1C5 Shift:113 -> 131 ppmTarget->Change1Change2New Signals:137 & 112 ppmTarget->Change2

Figure 1: Reaction pathway highlighting the specific NMR shifts (C5 and Vinyl carbons) used to track conversion.

Decision Tree for Batch Release

Use this logic flow to accept or reject synthesized batches based on spectral data.

ValidationLogicStartAcquire 13C NMR(CDCl3)CheckBocSignal at~152 ppm?Start->CheckBocCheckVinylSignals at137 & 112 ppm?CheckBoc->CheckVinylYesResultFailBocFAIL:Boc CleavedCheckBoc->ResultFailBocNoCheckBrSignal at~113 ppm?CheckVinyl->CheckBrYesResultFailSMFAIL:Unreacted SMCheckVinyl->ResultFailSMNo (Missing Vinyl)CheckEthylSignal at~15 & 28 ppm?CheckBr->CheckEthylNo (Clean C5)CheckBr->ResultFailSMYes (SM Present)ResultPassPASS:Valid StructureCheckEthyl->ResultPassNoResultFailImpFAIL:Over-reducedCheckEthyl->ResultFailImpYes

Figure 2: Step-by-step logic gate for validating structural integrity via 13C NMR.

Experimental Protocol

Sample Preparation[3]
  • Solvent: Deuterated Chloroform (CDCl₃) is preferred. DMSO-d₆ is an alternative if solubility is poor, but chemical shifts will vary slightly (approx +0.5 to +2.0 ppm).

  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent. High concentration is required for 13C detection due to low natural abundance (1.1%).

  • Tube: Standard 5mm NMR tube (Class A or B).

Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve quaternary carbons (C=O, C-tBu).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of quaternary carbons for accurate integration (though 13C integration is qualitative).

  • Spectral Width: 240 ppm (covers -10 to 230 ppm).

Troubleshooting
  • Missing C=O Signal (152 ppm): This quaternary carbon relaxes slowly. If invisible, increase D1 to 5.0 seconds or add a relaxation agent like Cr(acac)₃.

  • Solvent Peak Overlap: The CDCl₃ triplet appears at 77.16 ppm . Ensure it does not mask the quaternary t-butyl carbon at ~80.5 ppm.

References

  • US Patent 2014/0171308 A1 . Pesticidal compositions and processes related thereto. (Contains specific NMR data for this compound).

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for 13C chemical shift prediction).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

  • PubChem Compound Summary . tert-Butyl 5-bromoindoline-1-carboxylate (Precursor Data).

×

Retrosynthesis Analysis

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tert-Butyl 5-vinylindoline-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.